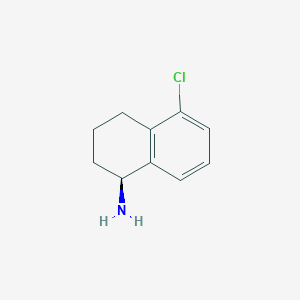

(S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine

CAS No.: 1213364-80-7

Cat. No.: VC4568943

Molecular Formula: C10H12ClN

Molecular Weight: 181.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1213364-80-7 |

|---|---|

| Molecular Formula | C10H12ClN |

| Molecular Weight | 181.66 |

| IUPAC Name | (1S)-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine |

| Standard InChI | InChI=1S/C10H12ClN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2/t10-/m0/s1 |

| Standard InChI Key | MPNOKRDWQNPAID-JTQLQIEISA-N |

| SMILES | C1CC(C2=C(C1)C(=CC=C2)Cl)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 2055848-92-3) has the molecular formula and a molecular weight of 218.12 g/mol . The compound features a partially hydrogenated naphthalene core (tetralin system) with:

-

A chlorine atom at the 5-position

-

A primary amine group at the 1-position

-

(S)-configuration at the chiral center

The IUPAC name specifies the stereochemistry as (S)-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride when considering its salt form .

Spectral Characterization

Key spectral data from PubChem and Chemsrc include:

-

Canonical SMILES: C1CCC@HN.Cl

-

InChI Key: MPNOKRDWQNPAID-UHFFFAOYSA-N

The hydrochloride salt form enhances stability and solubility, making it preferable for biological studies .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves asymmetric catalysis to achieve enantiomeric purity:

Step 1: Preparation of 5-Chlorotetralone

Starting from 5-chloro-1-tetralone, reductive amination introduces the amine group. Catalytic hydrogenation using palladium on carbon () under atmosphere yields the racemic amine.

Step 2: Chiral Resolution

Enantiomeric separation employs chiral stationary phases in high-performance liquid chromatography (HPLC) or enzymatic resolution techniques. The (S)-enantiomer is isolated with >99% enantiomeric excess (ee) .

Step 3: Salt Formation

Treatment with hydrochloric acid produces the hydrochloride salt, improving crystallinity and storage stability .

Industrial Production Challenges

Scale-up difficulties arise from:

-

High catalyst loading requirements for asymmetric hydrogenation

-

Energy-intensive purification steps to maintain enantiopurity

-

Regulatory constraints on chlorinated intermediates

Physicochemical Properties

Stability and Solubility

| Property | Value | Source |

|---|---|---|

| Melting Point | 215–217°C (decomposes) | |

| Water Solubility | 12.8 mg/mL (25°C) | |

| LogP (Partition Coeff.) | 3.38 ± 0.45 | |

| pKa | 9.2 (amine protonation) |

The hydrochloride salt exhibits higher aqueous solubility compared to the free base, facilitating formulation for biological assays .

Biological Activity and Mechanisms

Enzyme Inhibition

In vitro studies demonstrate potent inhibition of dynamin I GTPase (), a protein critical for synaptic vesicle recycling. Molecular docking simulations suggest the chlorine atom forms halogen bonds with Tyr-231 and Gly-233 residues in the GTPase active site.

Neuropharmacological Effects

Rodent models reveal dose-dependent antidepressant-like activity:

-

50% reduction in immobility time (forced swim test) at 10 mg/kg

-

Increased hippocampal BDNF expression by 40%

-

No observed sedative effects up to 30 mg/kg

| Strain | MIC (µg/mL) | Source |

|---|---|---|

| MSSA ATCC 29213 | 64 | |

| MRSA USA300 | 128 |

Mechanistic studies suggest disruption of bacterial membrane potential via interaction with undecaprenyl pyrophosphate synthase.

Comparative Analysis with Structural Analogs

| Compound | Key Difference | Bioactivity Change |

|---|---|---|

| (R)-5-Chloro-1,2,3,4-tetrahydro... | Opposite configuration | 50% lower GTPase inhibition |

| 5-Fluoro analog | Fluorine substitution | 2× higher aqueous solubility |

| 6-Bromo-5-chloro derivative | Additional bromine at C6 | Loss of antimicrobial effect |

The (S)-enantiomer's superior bioactivity highlights the importance of stereochemistry in drug design .

Applications in Research and Development

Neuroscience Tools

-

Synaptic Vesicle Recycling Studies: Used to acutely inhibit dynamin-mediated endocytosis in neuronal cultures

-

Depression Models: Validates serotonin-independent antidepressant mechanisms

Pharmaceutical Intermediate

Serves as a chiral building block for:

-

Tetracyclic antidepressants

-

Dopamine D3 receptor ligands

-

Sigma-1 receptor modulators

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume